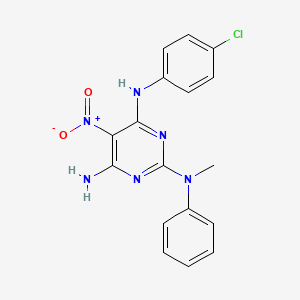
N~4~-(4-chlorophenyl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a 4-chlorophenyl group, a methyl group, a nitro group, and a phenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the 4-chlorophenyl, methyl, nitro, and phenyl groups is achieved through various substitution reactions. These reactions often involve the use of reagents such as chlorinating agents, nitrating agents, and alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes at the molecular level.
Industrial Chemistry: The compound’s derivatives are explored for their potential use in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-BROMOPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE
- N4-(4-FLUOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE
- N4-(4-METHOXYPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C17H15ClN6O2 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15ClN6O2/c1-23(13-5-3-2-4-6-13)17-21-15(19)14(24(25)26)16(22-17)20-12-9-7-11(18)8-10-12/h2-10H,1H3,(H3,19,20,21,22) |
InChI Key |
VSFNYHDPLWQRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















